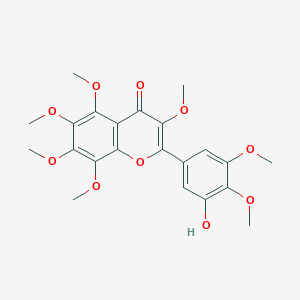

3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone

Descripción

3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone is a polymethoxyflavone (PMF) characterized by seven methoxy (-OCH₃) groups and one hydroxyl (-OH) group on its flavone backbone. These PMFs are primarily isolated from Citrus species (e.g., orange peel) and Murraya paniculata .

Propiedades

Fórmula molecular |

C22H24O10 |

|---|---|

Peso molecular |

448.4 g/mol |

Nombre IUPAC |

2-(3-hydroxy-4,5-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one |

InChI |

InChI=1S/C22H24O10/c1-25-12-9-10(8-11(23)16(12)26-2)15-19(28-4)14(24)13-17(27-3)20(29-5)22(31-7)21(30-6)18(13)32-15/h8-9,23H,1-7H3 |

Clave InChI |

VWAORUMUPBQCHI-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1OC)O)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods of 3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone

Natural Extraction and Isolation

The compound is naturally found in citrus peels and can be extracted using solvent extraction methods. Typical extraction involves:

- Solvent Extraction : Ethanol or methanol is used to extract flavonoids from dried citrus peels.

- Fractionation : Hexane or other non-polar solvents are used to fractionate the crude extract to enrich polymethoxyflavones.

- Purification : Chromatographic techniques such as column chromatography and preparative HPLC are employed to isolate pure this compound.

This method, while straightforward, depends on the availability of natural sources and may result in low yields.

Chemical Synthesis Approaches

Chemical synthesis of this compound and related polymethoxyflavones has been reported to enable access to this compound in larger quantities and with structural modifications.

Synthesis via Polymethoxyflavone Precursors

- Starting from polymethoxyflavones such as 3,5,6,7,8,3',4'-heptamethoxyflavone, selective demethylation can introduce hydroxyl groups at specific positions.

- Demethylation reagents include aluminum halides (AlBr3, AlCl3), boron tribromide (BBr3), or acidic hydrolysis under controlled conditions.

- However, classical demethylation using aluminum or boron halides often suffers from poor selectivity and contamination with metal salts, limiting food or pharmaceutical applications.

Improved Demethylation Process (WO2007083263A1)

A patented process offers a selective and food-compatible method for preparing hydroxy-polymethoxyflavones, including 3'-hydroxy derivatives:

- Reagents and Conditions : Use of alcoholic hydrochloric acid solutions with less than 50% water content at controlled temperatures.

- Advantages :

- High selectivity for demethylation at desired positions.

- Avoidance of metal salt contamination.

- Suitable for food-grade applications due to absence of acetic acid or harsh reagents.

- Process Outline :

- Start with fully methylated polymethoxyflavone precursors.

- Treat with alcoholic HCl under mild heating.

- Monitor reaction to achieve selective demethylation at the 3' position.

- Purify the product by chromatography if necessary.

This method is particularly effective for flavones with two or three methoxy groups and is adaptable for the preparation of this compound.

Preparation Data and Solubility Considerations

Stock Solution Preparation

Due to its limited solubility, preparation of stock solutions requires careful solvent selection and handling:

| Amount of Compound | Solvent Volume for 1 mM (mL) | Solvent Volume for 5 mM (mL) | Solvent Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 2.2301 | 0.446 | 0.223 |

| 5 mg | 11.1503 | 2.2301 | 1.115 |

| 10 mg | 22.3005 | 4.4601 | 2.2301 |

In Vivo Formulation Preparation

For biological assays, the compound is often formulated using co-solvents to ensure clear solutions:

- Prepare a DMSO master solution of the compound.

- Sequentially add PEG300, Tween 80, and distilled water, ensuring clarity at each step.

- Alternatively, corn oil can be used as a vehicle after DMSO master solution preparation.

- Physical methods such as vortexing, ultrasound, or mild heating assist in solubilization.

Research Findings Related to Preparation

Synthetic Studies

- Synthetic analogs of polymethoxyflavones, including 3'-hydroxy derivatives, have been reported with antiproliferative activities against cancer cell lines.

- The synthesis involves constructing the flavone core followed by selective methylation and demethylation steps to achieve the heptamethoxy and hydroxy substitution pattern.

- Certain synthetic compounds showed IC50 values below 10 μM, indicating potent biological activity.

Extraction and Biological Activity Correlation

- Extracts containing this compound from citrus peels showed inhibitory effects on collagenase activity and promoted type I procollagen synthesis in human dermal fibroblasts.

- The extraction method involved ethanol extraction and hexane fractionation, highlighting the compound's stability and activity post-extraction.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

3’-Hydroxy-3,5,6,7,8,4’,5’-heptamethoxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 3’-Hydroxy-3,5,6,7,8,4’,5’-heptamethoxyflavone .

Aplicaciones Científicas De Investigación

Biological Activities

1.1 Antiviral Properties

Recent studies have highlighted the antiviral potential of 3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone against various viruses. For instance, it has shown promising activity against Dengue Virus (DENV) with effective concentrations (EC50 values) in the sub-micromolar range. In a comparative study, it exhibited over tenfold increased activity compared to traditional antiviral agents like baicalein .

1.2 Antioxidant Activity

The compound has demonstrated significant antioxidant properties. Its ability to scavenge free radicals contributes to its potential as a therapeutic agent in preventing oxidative stress-related diseases. The antioxidant activity is attributed to its unique structural features that allow it to interact effectively with reactive oxygen species .

1.3 Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), suggesting its potential use in treating inflammatory conditions .

Pharmacological Applications

2.1 Cancer Research

The compound is under investigation for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. Its mechanism involves the modulation of cell cycle progression and the activation of apoptotic pathways .

2.2 Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits. It has been studied for its potential in alleviating neurodegenerative diseases by reducing neuroinflammation and promoting neuronal survival under stress conditions .

Agricultural Applications

3.1 Pest Resistance

In agricultural research, flavonoids like this compound are being explored for their natural pest-repellent properties. This compound can potentially enhance crop resilience against pests without relying on synthetic pesticides .

3.2 Plant Growth Promotion

Flavonoids are known to play a role in plant growth regulation. Research suggests that this particular flavonoid may enhance root development and overall plant vigor when applied as a foliar spray or soil amendment .

Mecanismo De Acción

The compound exerts its effects primarily through the activation of the cAMP/ERK/CREB signaling pathway. This activation leads to the induction of brain-derived neurotrophic factor (BDNF) expression and the inhibition of phosphodiesterase activity. These molecular actions contribute to its anti-tumor and neuroprotective effects .

Comparación Con Compuestos Similares

Key Structural Observations :

- The absence/presence and position of hydroxyl groups significantly alter polarity and bioactivity. For example, 3'-hydroxy substitution may improve binding to enzymatic targets compared to fully methoxylated analogs .

- Methoxy group positioning (e.g., at 5, 6, or 8 positions) influences steric effects and electron distribution, affecting interactions with proteins like carbonic anhydrase II (hCAII) .

Enzyme Inhibition (hCAII)

| Compound | hCAII Inhibition (IC₅₀) | Cytotoxicity (at 170 μM) |

|---|---|---|

| 5,6,7,8,3',4',5'-heptamethoxyflavone | 24.0 μM | Non-toxic |

| 3,5,7,8,3',4',5'-heptamethoxyflavone | 34.3 μM | Non-toxic |

| 3,5,6,7,8,3',4'-heptamethoxyflavone | Not tested | Not tested |

Findings :

Anticancer Activity

Findings :

- The hydroxylated hexamethoxyflavone (5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone) shows superior potency in HL-60 cells compared to non-hydroxylated heptamethoxyflavones, underscoring the role of hydroxyl groups in enhancing activity .

Anti-Obesity Effects

Findings :

- Hydroxylation at position 5 enhances anti-adipogenic effects by 15–20% compared to non-hydroxylated heptamethoxyflavones, likely due to improved binding to PPARγ .

Pharmacokinetic and Stability Considerations

- Hydroxylated vs. Non-hydroxylated PMFs: Hydroxylation increases water solubility but may reduce metabolic stability due to susceptibility to glucuronidation .

- Methoxy Group Stability : Fully methoxylated PMFs (e.g., 3,5,6,7,8,3',4'-heptamethoxyflavone) exhibit longer half-lives in vivo due to resistance to enzymatic degradation .

Actividad Biológica

3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone is a naturally occurring flavonoid that has garnered attention for its diverse biological activities. This compound is of particular interest due to its potential therapeutic effects in various health conditions, including anti-inflammatory, antioxidant, and neuroprotective properties.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Research indicates that this compound can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby protecting cells from oxidative damage .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. This inhibition is crucial for managing inflammatory diseases .

Neuroprotective Effects

One of the notable biological activities of this flavonoid is its neuroprotective effect. Studies have demonstrated that this compound induces the expression of brain-derived neurotrophic factor (BDNF) via the cAMP/ERK/CREB signaling pathway. This mechanism is essential for neuronal survival and differentiation . Furthermore, it has been shown to reduce apoptosis in neuronal cells under stress conditions .

Antidiabetic Potential

The compound exhibits promising antidiabetic properties by inhibiting key enzymes involved in carbohydrate digestion such as α-amylase and α-glucosidase. This inhibition leads to reduced glucose absorption in the intestine and subsequently lowers blood glucose levels .

Table: Summary of Biological Activities

Case Studies

- Neuroprotection in Animal Models : A study involving mice treated with this compound showed significant improvement in cognitive function following induced neurodegeneration. The results indicated enhanced memory retention and reduced neuronal loss compared to control groups .

- Anti-inflammatory Effects on Human Cells : In vitro studies using human macrophage cell lines demonstrated that treatment with this flavonoid significantly reduced the levels of inflammatory markers following LPS stimulation. This suggests its potential use as a therapeutic agent in chronic inflammatory diseases .

Q & A

How is 3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone structurally characterized and differentiated from other polymethoxyflavones?

Answer: Structural characterization relies on NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to resolve the positions of methoxy (-OCH₃) and hydroxyl (-OH) groups. Differentiation from analogs (e.g., nobiletin, tangeretin) involves comparing substitution patterns: this compound uniquely has methoxy groups at positions 3,5,6,7,8,4',5' and a hydroxyl at 3' (unlike nobiletin, which lacks the 3'-OH). Structural databases like NIST Chemistry WebBook provide reference spectra for validation .

What are the primary natural sources and extraction protocols for this compound?

Answer: It is predominantly isolated from Citrus spp. peels (e.g., C. unshiu, pomelo). Extraction involves:

Solvent extraction (e.g., methanol/ethanol) under reflux.

Column chromatography (silica gel, Sephadex LH-20) for fractionation.

HPLC purification using C18 columns and gradients of acetonitrile/water. Purity is confirmed via comparison with certified reference standards (≥98% purity) .

What methodological approaches are used to study its anti-inflammatory mechanisms?

Answer: Key approaches include:

- LPS-induced macrophage models : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via qPCR or ELISA.

- Western blotting : Assess suppression of iNOS and COX-2 protein expression.

- NF-κB pathway analysis : Luciferase reporter assays to evaluate transcriptional activity. Notably, this compound selectively inhibits TNF-α and MIP-1α but not IL-6 or IL-1β, highlighting context-dependent effects .

How do researchers address its low aqueous solubility in pharmacokinetic studies?

Answer: Common strategies include:

- Solubilization : Use of DMSO or methanol for in vitro assays (<0.1% final concentration to avoid cytotoxicity).

- Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.

- In vivo delivery : Intraperitoneal administration in rodent models with solvents like Cremophor EL .

How are contradictions in cytokine modulation resolved (e.g., TNF-α vs. IL-6 inhibition)?

Answer: Discrepancies arise from cell-type specificity and signaling crosstalk . For example, in RAW264.7 macrophages, the compound suppresses TNF-α via NF-κB but does not affect IL-6 due to alternative pathways (e.g., JAK/STAT). Experimental validation includes:

- Knockout models : CRISPR-mediated deletion of specific signaling nodes.

- Multi-omics integration : Transcriptomics and proteomics to map pathway interactions .

What analytical techniques ensure purity and batch consistency?

Answer: Rigorous quality control involves:

- HPLC-DAD/UV : Quantification using a C18 column (retention time: ~15–20 min).

- LC-MS/MS : Confirmation of molecular ion ([M+H]⁺ at m/z 433.1) and fragmentation patterns.

- Certified reference standards : Cross-validated with absolute purity data (e.g., PhytoLab’s phyproof® standards) .

What in vitro models demonstrate its anticancer activity?

Answer: Prominent models include:

- HT-29 colon cancer cells : Measure IC₅₀ via MTT assays (reported IC₅₀: ~20–50 µM).

- Apoptosis markers : Caspase-3 activation and PARP cleavage via Western blot.

- Cell cycle arrest : Flow cytometry for G1/S phase blockade. Synergy with 5-FU has been observed .

How does metabolic transformation influence its bioactivity?

Answer: Hepatic demethylation generates active metabolites (e.g., 5-desmethyl derivatives), which exhibit enhanced cytotoxicity. In vivo studies in mice show metabolites like 5,3’,4’-tridesmethylnobiletin inhibit colon cancer cells at lower doses (IC₅₀: ~10 µM vs. parent compound’s ~50 µM). Metabolite profiling uses UPLC-Q-TOF-MS and in vitro incubation with liver microsomes .

What structure-activity relationships (SAR) govern its anti-adipogenic effects?

Answer: SAR studies in 3T3-L1 adipocytes reveal:

- Methoxy density : Heptamethoxy substitution enhances lipid droplet suppression vs. pentamethoxy analogs.

- Hydroxyl position : 3’-OH is critical for AMPK activation, reducing PPARγ expression.

- Comparative assays : 5-hydroxy analogs show weaker activity, suggesting methylation status dictates potency .

What synthetic routes are optimized for lab-scale production?

Answer: While natural extraction is common, synthetic approaches include:

- Stepwise methylation : Starting with a flavonoid backbone (e.g., apigenin), using methyl iodide (CH₃I) and K₂CO₃ in acetone under reflux.

- Selective protection/deprotection : TEMPO-mediated oxidation to preserve the 3’-OH group.

- Yield optimization : Microwave-assisted synthesis reduces reaction time (1–2 hours vs. 24 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.